

Ampso vs. CAPS: Selecting the Optimal Buffer for Large Protein Transfer

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A detailed guide for researchers on choosing between **Ampso** and CAPS buffer systems for the efficient transfer of high molecular weight proteins in Western blotting.

For researchers engaged in the analysis of large proteins (>150 kDa), the Western blot transfer step is a critical juncture that significantly influences experimental success. The choice of transfer buffer can dramatically impact the efficiency of protein elution from the gel and its subsequent binding to the membrane. This guide provides a comprehensive comparison of two alkaline buffer systems, **Ampso** and CAPS, to aid in the selection of the optimal buffer for transferring high molecular weight (HMW) proteins.

While direct comparative studies with extensive quantitative data are limited, this guide synthesizes available information on the physicochemical properties of each buffer and established principles of large protein transfer to provide a thorough evaluation.

Key Considerations for Large Protein Transfer

The transfer of HMW proteins presents unique challenges. Their size can impede their migration out of the polyacrylamide gel matrix and efficient binding to the transfer membrane. Several factors must be optimized to ensure a successful transfer, including the gel composition, transfer time and voltage, and, critically, the composition of the transfer buffer. An ideal transfer buffer for large proteins should facilitate their elution from the gel while ensuring strong binding to the membrane.

Ampso and CAPS Buffers: A Head-to-Head Comparison

Both **Ampso** (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) and CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) are zwitterionic buffers capable of maintaining a high pH, a condition often beneficial for the transfer of large and basic proteins. The alkaline environment can enhance the negative charge of proteins, promoting their migration from the gel.

Feature	Ampso	CAPS
pH Range	8.3 - 9.7	9.7 - 11.1
pKa at 25°C	9.0	10.4
Primary Application	Transfer of strongly basic proteins.	Recommended for transfer of HMW proteins (>150 kDa).
Methanol Concentration	Typically used with methanol.	Typically used with methanol.
SDS Addition	Can be included to improve elution.	Can be included to improve elution.

Ampso is recognized for its utility in the efficient blotting of strongly basic proteins. Its buffering range makes it a suitable candidate for maintaining an alkaline environment during transfer.

CAPS buffer is frequently recommended for the transfer of HMW proteins.^[1] Its higher pH range may provide an advantage in ensuring that large proteins, which can have a wide range of isoelectric points, carry a net negative charge and migrate efficiently out of the gel.

Experimental Data Insights

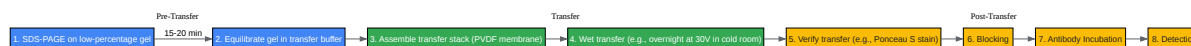
While a direct quantitative comparison of **Ampso** and CAPS for HMW protein transfer is not readily available in published literature, the principles of protein electrophoresis and blotting suggest that the higher pH achievable with CAPS buffer could be advantageous for proteins that are particularly large or have high isoelectric points.

For optimal results with either buffer system, several key experimental parameters should be considered:

- **Gel Percentage:** Lower percentage acrylamide gels (e.g., 6-8%) create a larger pore size, facilitating the migration of large proteins out of the gel.^[2]
- **Membrane Choice:** Polyvinylidene difluoride (PVDF) membranes are generally recommended for HMW proteins due to their higher binding capacity and mechanical strength compared to nitrocellulose.
- **Methanol Concentration:** While methanol aids in stripping SDS from proteins to promote binding to the membrane, it can also cause protein precipitation and gel pore shrinkage. For HMW proteins, reducing the methanol concentration to 10% or less, or even omitting it, can improve transfer efficiency.^[3]
- **SDS Inclusion:** The addition of a low concentration of SDS (up to 0.1%) to the transfer buffer can improve the elution of large proteins from the gel, but it may inhibit binding to nitrocellulose membranes.^{[3][4]}
- **Transfer Time and Conditions:** Longer transfer times at lower voltage or current, often performed overnight in a cold room, are generally more effective for large proteins than rapid, high-intensity transfers.^[2]

Experimental Workflow & Protocol

The following is a generalized protocol for the wet transfer of HMW proteins, which can be adapted for use with either **Ampso** or CAPS buffer.



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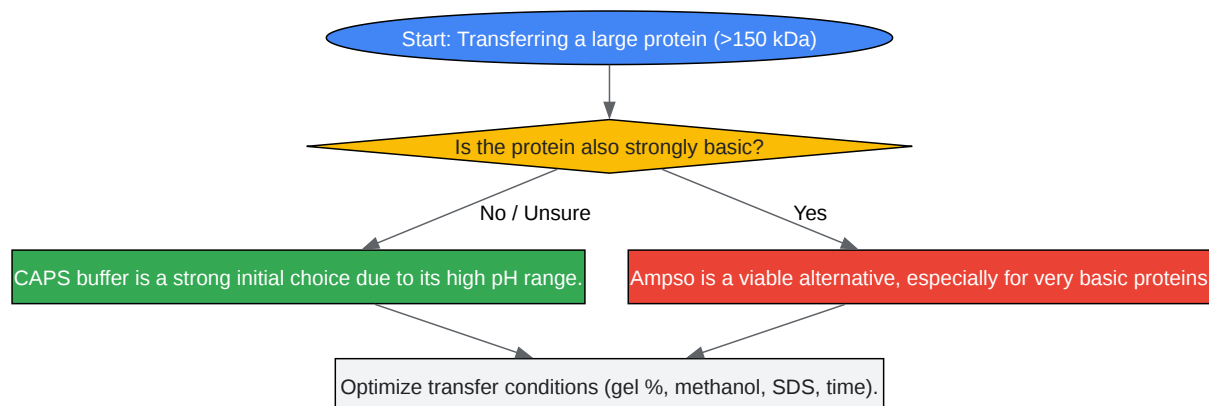
Figure 1. A generalized workflow for the Western blot transfer of high molecular weight proteins.

Detailed Protocol:

- Gel Electrophoresis:
 - Separate protein samples on a low-percentage (e.g., 6-8%) Tris-glycine or Tris-acetate polyacrylamide gel. Tris-acetate gels are often recommended for improved separation of HMW proteins.
- Transfer Buffer Preparation:
 - **Ampso** Buffer: 50 mM **Ampso**, 20% methanol, pH 9.0. (Optional: add SDS to 0.05%).
 - CAPS Buffer: 10 mM CAPS, 10% methanol, pH 11.0. (Optional: add SDS to 0.05%).
- Gel Equilibration:
 - After electrophoresis, carefully remove the gel and equilibrate it in the chosen transfer buffer for 15-20 minutes. This step allows for the removal of electrophoresis buffer salts and for the gel to adjust to the transfer buffer conditions.
- Transfer Stack Assembly:
 - Pre-wet a PVDF membrane in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in the transfer buffer.
 - Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.
- Electrotransfer:
 - Perform a wet transfer. For HMW proteins, overnight transfer at a constant low voltage (e.g., 20-30 V) or constant low current (e.g., 70-100 mA) in a cold room or with a cooling unit is recommended.

- Post-Transfer Verification:
 - After transfer, you can briefly stain the membrane with Ponceau S to visualize the transferred proteins and assess the transfer efficiency. The gel can also be stained with Coomassie Blue to check for residual protein.

Logical Decision Pathway



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Figure 2. A decision diagram for selecting between CAPS and **Ampso** buffers for large protein transfer.

Conclusion

Both **Ampso** and CAPS are suitable alkaline buffers for the transfer of large proteins. While CAPS is more commonly cited for this application due to its higher pH range, **Ampso** remains a strong candidate, particularly for proteins with high isoelectric points.

Ultimately, the optimal choice may be protein-dependent. For routine transfer of various HMW proteins, CAPS buffer at pH 11.0 is a robust starting point. If transfer efficiency remains low,

particularly for a known basic protein, a comparative experiment with **Ampso** buffer at pH 9.0 is recommended.

Regardless of the buffer system chosen, meticulous optimization of other transfer parameters, as outlined in this guide, is paramount for achieving high-quality, reproducible Western blot results for high molecular weight proteins.

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